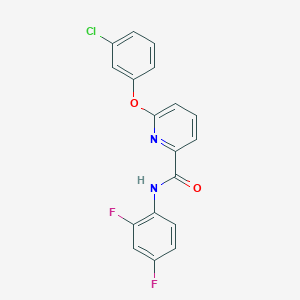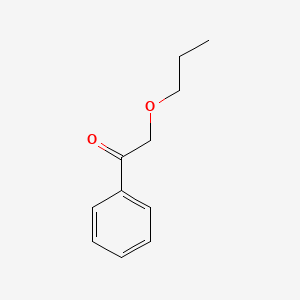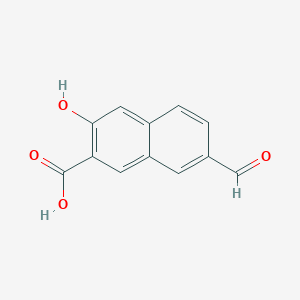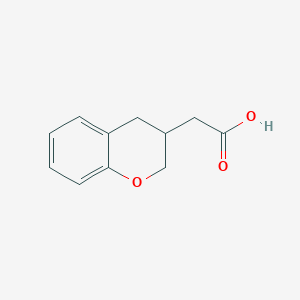
2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid is a derivative of chromane, a benzopyran compound Chromane derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid typically involves the reaction of chroman derivatives with carboxymethylating agents. One common method is the Michael addition reaction, where aliphatic aldehydes react with (E)-2-(2-nitrovinyl)phenols in the presence of organocatalysts. This reaction is followed by oxidation and dehydroxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the chromane ring.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include various functionalized chromane derivatives, which can exhibit unique biological activities .
科学研究应用
2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid has been extensively studied for its applications in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Used in the development of pharmaceuticals, agrochemicals, and materials science
作用机制
The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit protein kinases or interact with cellular signaling pathways to exert its pharmacological activities .
相似化合物的比较
Chromone-3-carboxylic acid: Another chromane derivative with similar biological activities.
Chroman-2-one: Known for its pharmacological properties.
Flavonoids: A class of compounds with a chromane core structure, exhibiting diverse biological activities.
Uniqueness: 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological properties
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-2H-chromen-3-yl)acetic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)6-8-5-9-3-1-2-4-10(9)14-7-8/h1-4,8H,5-7H2,(H,12,13) |
InChI 键 |
KGDUETQEJCATNN-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC2=CC=CC=C21)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
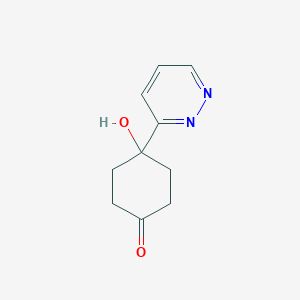
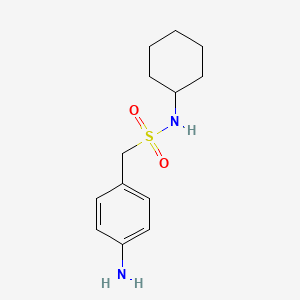
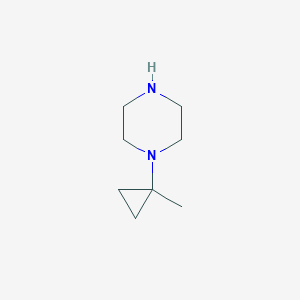
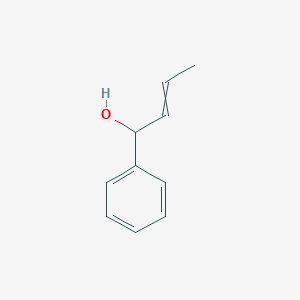
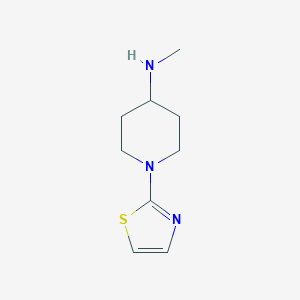
![3-(p-Bromophenyl)-6-phenyl furo[3,4-c]pyrrole-1,4-dione](/img/structure/B8453127.png)
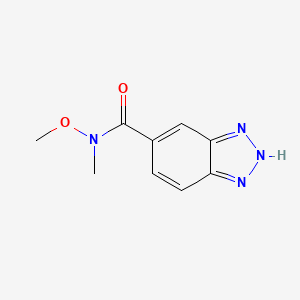

![4-Chloro-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B8453146.png)
